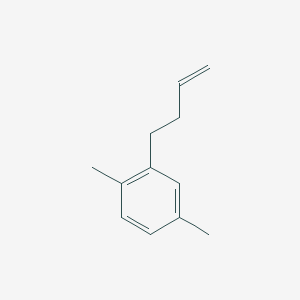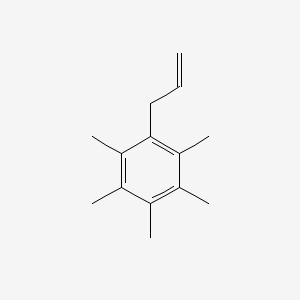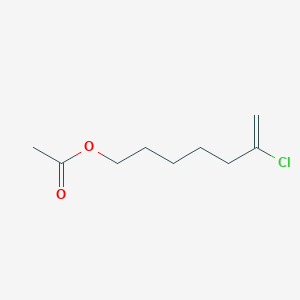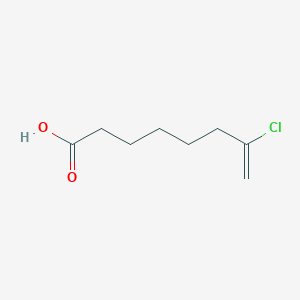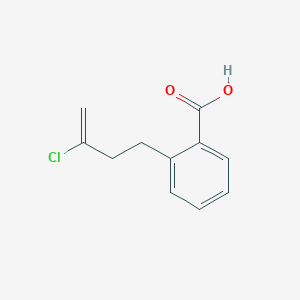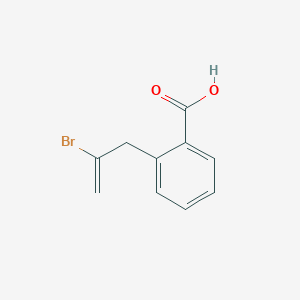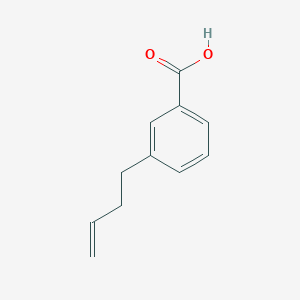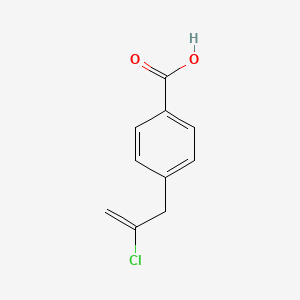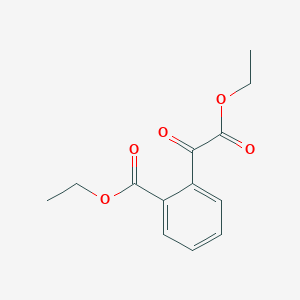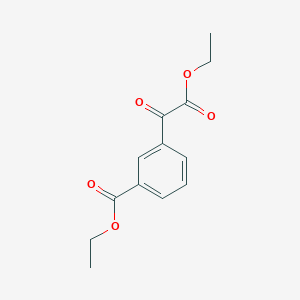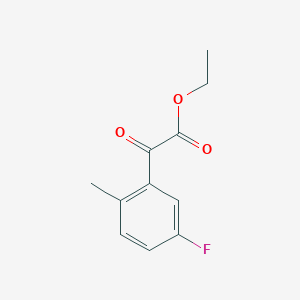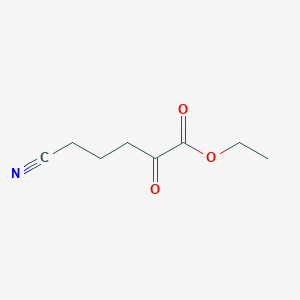
4-(2-Bromo-2-propenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO2 . It is a reagent used in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromo-2-propenyl)benzoic acid” consists of a benzoic acid group attached to a bromo-propenyl group . The molecular weight of this compound is 241.08 .Chemical Reactions Analysis
“4-(2-Bromo-2-propenyl)benzoic acid” can participate in various chemical reactions due to the presence of the reactive bromo-propenyl group. It has been used as a reagent in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine as potent inhibitors of glycinamide ribonucleotide transformylase (GART) .Wissenschaftliche Forschungsanwendungen
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . While not directly involving 4-(2-Bromo-2-propenyl)benzoic acid, this process is relevant to the broader field of organic synthesis.
- Method : The process utilizes a radical approach, paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
Synthesis of Biaryl Intermediates
- Field : Industrial Chemistry
- Application : 4-Bromo-2-fluorobenzoic acid, a compound similar to 4-(2-Bromo-2-propenyl)benzoic acid, is used in the synthesis of biaryl intermediates .
- Method : This is achieved by palladium-mediated coupling with various aryl boronic acids .
- Results : The specific outcomes of this process are not detailed in the source, but the creation of biaryl intermediates is a crucial step in many synthetic processes .
-
Synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine
- Field : Medicinal Chemistry
- Application : 4-(2-Bromoethyl)benzoic Acid is used in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine . These compounds are potent inhibitors of glycinamide ribonucleotide transformylase (GART), an enzyme involved in purine biosynthesis .
- Method : The specific methods of synthesis are not detailed in the source .
- Results : The synthesized compounds are potential anticancer agents .
-
Synthesis of SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 4-(2-Bromo-2-propenyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
- Method : The synthesis involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
-
Metabolic Fate Study
- Field : Biochemistry
- Application : 4-Bromobenzoic acid, a compound similar to 4-(2-Bromo-2-propenyl)benzoic acid, was used to study the metabolic fate of 2-,3-and 4-bromo benzoic acids in rat hepatocytes .
- Method : The study involved incubation using high temperature liquid chromatography .
- Results : The metabolites of 2-,3-and 4-bromobenzoic acid in the urine and bile of rats were detected by inductively coupled plasma mass spectrometry .
Eigenschaften
IUPAC Name |
4-(2-bromoprop-2-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPJCPKHYSTVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641269 |
Source


|
| Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-2-propenyl)benzoic acid | |
CAS RN |
732249-63-7 |
Source


|
| Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

